Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is a complex organic compound that features a pyrimidine ring, a thiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Introduction of the Pyrimidine Ring: The 4,6-diaminopyrimidine moiety is introduced via a nucleophilic substitution reaction with 2-chloro-4,6-diaminopyrimidine.
Coupling Reaction: The final step involves coupling the thiazole and pyrimidine intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Carboxylic acid derivatives
Scientific Research Applications
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The sulfanyl and amino groups can form hydrogen bonds with biological targets, while the thiazole and pyrimidine rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: These compounds share the pyrimidine ring and sulfur atom but differ in their additional substituents and overall structure.
Thiazole derivatives: Compounds like 2-amino-1,3-thiazole share the thiazole ring but lack the pyrimidine moiety.
Uniqueness
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is unique due to its combination of a pyrimidine ring, thiazole ring, and ethyl ester group, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C13H16N6O3S2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C13H16N6O3S2/c1-2-22-11(21)3-7-5-16-12(24-7)19-10(20)6-23-13-17-8(14)4-9(15)18-13/h4-5H,2-3,6H2,1H3,(H,16,19,20)(H4,14,15,17,18) |
InChI Key |
PQDIRPOQPUNFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NC(=O)CSC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.